molecular formula C7H7BrO3S B15331266 Ethyl 4-bromo-3-hydroxythiophene-2-carboxylate

Ethyl 4-bromo-3-hydroxythiophene-2-carboxylate

Cat. No.: B15331266
M. Wt: 251.10 g/mol
InChI Key: CHJIIBMFRFXUNR-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-hydroxythiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, a hydroxyl group at the 3-position, and an ethyl ester group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

The synthesis of ethyl 4-bromo-3-hydroxythiophene-2-carboxylate typically involves the bromination of 3-hydroxythiophene-2-carboxylate followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures. After bromination, the resulting 4-bromo-3-hydroxythiophene-2-carboxylic acid is esterified using ethanol and a catalytic amount of sulfuric acid to yield the ethyl ester .

Chemical Reactions Analysis

Ethyl 4-bromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-bromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-hydroxythiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Ethyl 4-bromo-3-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives such as:

These comparisons highlight the unique properties of this compound, such as its specific reactivity due to the presence of both bromine and hydroxyl groups, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 4-bromo-3-hydroxythiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-2-11-7(10)6-5(9)4(8)3-12-6/h3,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJIIBMFRFXUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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